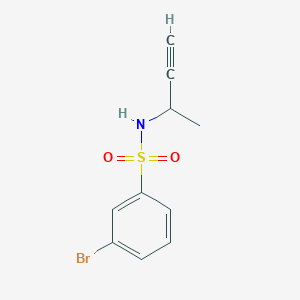![molecular formula C14H21NO B6638401 [1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)
[1-(2-Phenylpropylamino)cyclobutyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Phenylpropylamino)cyclobutyl]methanol, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It was first synthesized in the 1980s and has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.
Wirkmechanismus
[1-(2-Phenylpropylamino)cyclobutyl]methanol acts as a selective agonist of dopamine D1 receptors, which are primarily located in the brain. Activation of these receptors leads to an increase in the levels of cyclic AMP, which in turn activates a variety of signaling pathways that regulate neuronal function.
Biochemical and Physiological Effects:
[1-(2-Phenylpropylamino)cyclobutyl]methanol has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease, as well as potential therapeutic effects in the treatment of depression and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [1-(2-Phenylpropylamino)cyclobutyl]methanol in lab experiments is its selective action on dopamine D1 receptors, which allows for the specific study of the effects of dopamine signaling on various physiological and pathological processes. However, one limitation of using [1-(2-Phenylpropylamino)cyclobutyl]methanol is its potential for off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of [1-(2-Phenylpropylamino)cyclobutyl]methanol in scientific research, including the study of its potential therapeutic effects in the treatment of depression and schizophrenia, as well as its potential use as a neuroprotective agent in the treatment of Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of [1-(2-Phenylpropylamino)cyclobutyl]methanol, as well as its potential for off-target effects.
Synthesemethoden
The synthesis of [1-(2-Phenylpropylamino)cyclobutyl]methanol involves several steps, including the reaction of cyclobutanone with phenylmagnesium bromide to form 1-phenylcyclobutan-1-ol, followed by the reaction of the latter with 2-bromo-1-phenylpropane to form [1-(2-Phenylpropyl)cyclobutyl]methanol. This compound is then converted into [1-(2-Phenylpropylamino)cyclobutyl]methanol by reacting it with hydrochloric acid and sodium nitrite.
Wissenschaftliche Forschungsanwendungen
[1-(2-Phenylpropylamino)cyclobutyl]methanol has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, as well as potential therapeutic effects in the treatment of depression and schizophrenia.
Eigenschaften
IUPAC Name |
[1-(2-phenylpropylamino)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12(13-6-3-2-4-7-13)10-15-14(11-16)8-5-9-14/h2-4,6-7,12,15-16H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWOIBVHIHUERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1(CCC1)CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Phenylpropylamino)cyclobutyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6638325.png)
![Methyl 2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]butanoate](/img/structure/B6638327.png)
![(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6638335.png)


![Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate](/img/structure/B6638350.png)



![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)
![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)

![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)
![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)